molecular formula C15H24N2O2 B373472 4,6-Ditert-butyl-2-methyl-3-nitroaniline

4,6-Ditert-butyl-2-methyl-3-nitroaniline

Cat. No.: B373472
M. Wt: 264.36g/mol
InChI Key: AMLKJAAAGCIJAW-UHFFFAOYSA-N
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Description

4,6-Ditert-butyl-2-methyl-3-nitroaniline is a substituted aniline derivative featuring a nitro group (-NO₂) at the 3-position, two tert-butyl groups (-C(CH₃)₃) at the 4- and 6-positions, and a methyl group (-CH₃) at the 2-position. The tert-butyl and methyl groups introduce significant steric hindrance, influencing its solubility, stability, and reactivity compared to simpler nitroanilines.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36g/mol

IUPAC Name

4,6-ditert-butyl-2-methyl-3-nitroaniline

InChI

InChI=1S/C15H24N2O2/c1-9-12(16)10(14(2,3)4)8-11(15(5,6)7)13(9)17(18)19/h8H,16H2,1-7H3

InChI Key

AMLKJAAAGCIJAW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1[N+](=O)[O-])C(C)(C)C)C(C)(C)C)N

Canonical SMILES

CC1=C(C(=CC(=C1[N+](=O)[O-])C(C)(C)C)C(C)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
4,6-Ditert-butyl-2-methyl-3-nitroaniline C₁₅H₂₄N₂O₂ ~264.36* 3-NO₂, 2-CH₃, 4/6-C(CH₃)₃ High steric bulk, likely low polarity
3-Nitroaniline C₆H₆N₂O₂ 138.12 3-NO₂ MP: 154°C; soluble in hot alcohol/acetone
3,5-Ditert-butyl-2-nitroaniline C₁₄H₂₂N₂O₂ 250.34 2-NO₂, 3/5-C(CH₃)₃ High molecular weight; used in specialty synthesis
2-Bromo-4,6-dinitro-aniline C₆H₄BrN₃O₄ 262.03 2-Br, 4/6-NO₂ MP: 154°C; sublimes, polar

Notes:

  • *Estimated based on structural analogs.
  • The tert-butyl groups in the target compound enhance hydrophobicity compared to 3-nitroaniline, reducing solubility in polar solvents like water .
  • Brominated analogs (e.g., 2-Bromo-4,6-dinitro-aniline) exhibit higher polarity due to electronegative bromine and nitro groups .

Chemical Reactivity

  • Steric Effects : Bulky tert-butyl groups hinder reactions at the aromatic ring, contrasting with simpler derivatives like 3-nitroaniline, which undergoes nitration or diazotization more readily .
  • Acidity : The electron-withdrawing nitro group increases the acidity of the aniline NH₂ group. However, steric hindrance may limit hydrogen bonding compared to unsubstituted analogs .

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